molecular formula C12H18N2O5S B8727081 Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]- CAS No. 404010-33-9

Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-

Cat. No.: B8727081
CAS No.: 404010-33-9
M. Wt: 302.35 g/mol
InChI Key: MUOWODBPFRQEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]- is a useful research compound. Its molecular formula is C12H18N2O5S and its molecular weight is 302.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

404010-33-9

Molecular Formula

C12H18N2O5S

Molecular Weight

302.35 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxy-3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C12H18N2O5S/c1-12(2,3)8-6-9(13-20(5,17)18)11(19-4)10(7-8)14(15)16/h6-7,13H,1-5H3

InChI Key

MUOWODBPFRQEDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2 was charged the product of step (vii) (471 g, 2.099 mol), toluene (1880 mL) and pyridine (471 mL), then methanesulfonyl chloride (179 mL) was added dropwise over 1 h while maintaining the temperature below 35° C. The reaction was stirred at 30-35° C. overnight, before being cooled to below 20° C., then water (1880 mL) and 2 M HCl (1880 mL) were charged (pH 3 achieved). The layers were separated and the organic phase was washed with 2.5% brine (1880 mL). Heptane (3760 mL) was then charged to the organic layer over 0.5 h to isolate a precipitate. The mixture was cooled to 0° C. and stirred for 1 h. The solid was collected via vacuum filtration and washed with heptane (1880 mL), before being dried, under vacuum, at 40° C. overnight. Yield=551 g (87%). HPLC purity 98.5%. Purity >97% by 1H NMR.
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
1880 mL
Type
reactant
Reaction Step One
Quantity
471 mL
Type
solvent
Reaction Step One
Quantity
179 mL
Type
reactant
Reaction Step Two
Name
Quantity
1880 mL
Type
reactant
Reaction Step Three
Name
Quantity
1880 mL
Type
solvent
Reaction Step Three

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